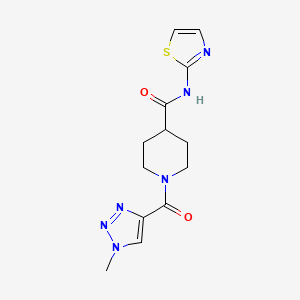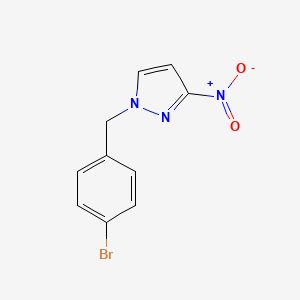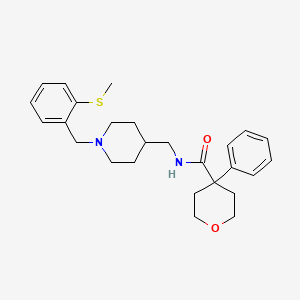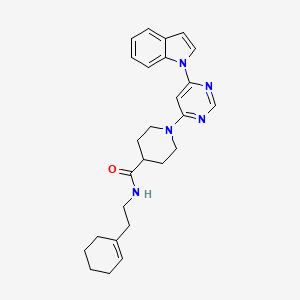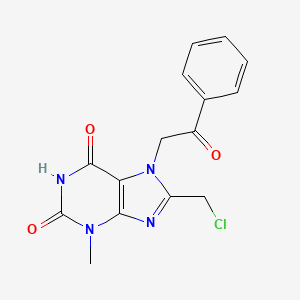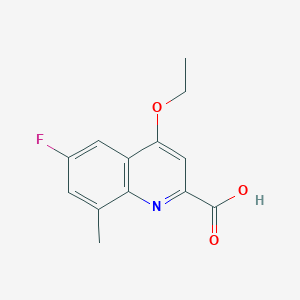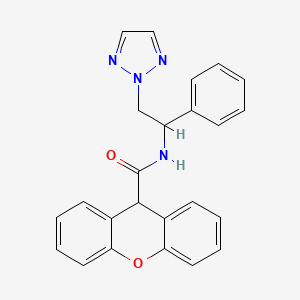![molecular formula C19H17FN2O3S3 B2485170 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide CAS No. 1206992-53-1](/img/structure/B2485170.png)
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Aplicaciones Científicas De Investigación
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mecanismo De Acción
Mode of Action
Without specific target information, the mode of action of the compound remains speculative. The presence of functional groups such as sulfamoyl and methylthio suggests potential for diverse interactions with biological targets .
Biochemical Pathways
The compound may potentially influence various biochemical pathways due to its complex structure. Without specific target information, it’s challenging to predict the exact biochemical pathways affected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific information about the compound’s targets and mode of action, it’s challenging to predict how environmental factors might influence its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Suzuki-Miyaura Coupling: This cross-coupling reaction is used to introduce aryl groups into the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogenated thiophenes can react with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core and have similar electronic properties.
Fluorophenyl sulfonamides: These compounds have similar functional groups and can exhibit comparable biological activities.
Uniqueness
What sets 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide apart is the combination of its functional groups, which confer unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S3/c1-22(15-8-6-13(20)7-9-15)28(24,25)17-10-11-27-18(17)19(23)21-14-4-3-5-16(12-14)26-2/h3-12H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNEERUNMYBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
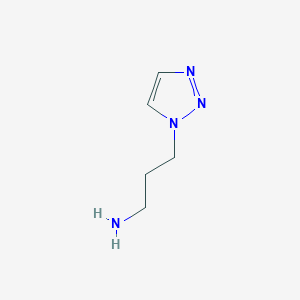

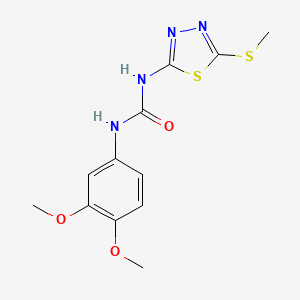
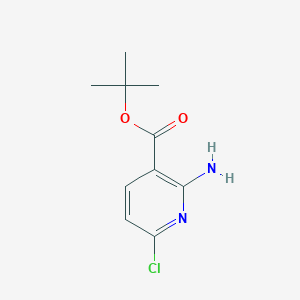
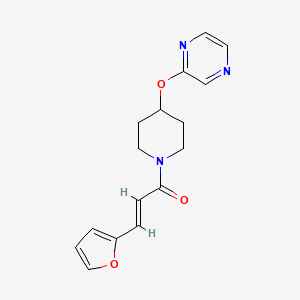
![4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2485095.png)

